molecular formula C18H22FN3O3S B12240208 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12240208
M. Wt: 379.5 g/mol
InChI Key: HIJUOZJWEAYGIE-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions.

    Construction of the Quinazolinone Core: The quinazolinone core is formed through a series of condensation reactions involving suitable starting materials.

    Final Assembly: The final step involves coupling the piperidine derivative with the quinazolinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the quinazolinone core.

    Substitution: The fluorine atom on the quinazolinone core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution of the fluorine atom can lead to various substituted quinazolinones.

Scientific Research Applications

3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The piperidine ring and quinazolinone core are crucial for binding to receptors or enzymes, leading to modulation of their activity. The cyclopropanesulfonyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.

    Quinazolinone Derivatives: Compounds with quinazolinone cores, such as 2-methylquinazolin-4-ones.

    Cyclopropanesulfonyl Derivatives: Compounds with cyclopropanesulfonyl groups, such as cyclopropanesulfonamides.

Uniqueness

3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features. The presence of the cyclopropanesulfonyl group, piperidine ring, and quinazolinone core in a single molecule provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H22FN3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one

InChI

InChI=1S/C18H22FN3O3S/c1-12-20-17-10-14(19)2-5-16(17)18(23)22(12)11-13-6-8-21(9-7-13)26(24,25)15-3-4-15/h2,5,10,13,15H,3-4,6-9,11H2,1H3

InChI Key

HIJUOZJWEAYGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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